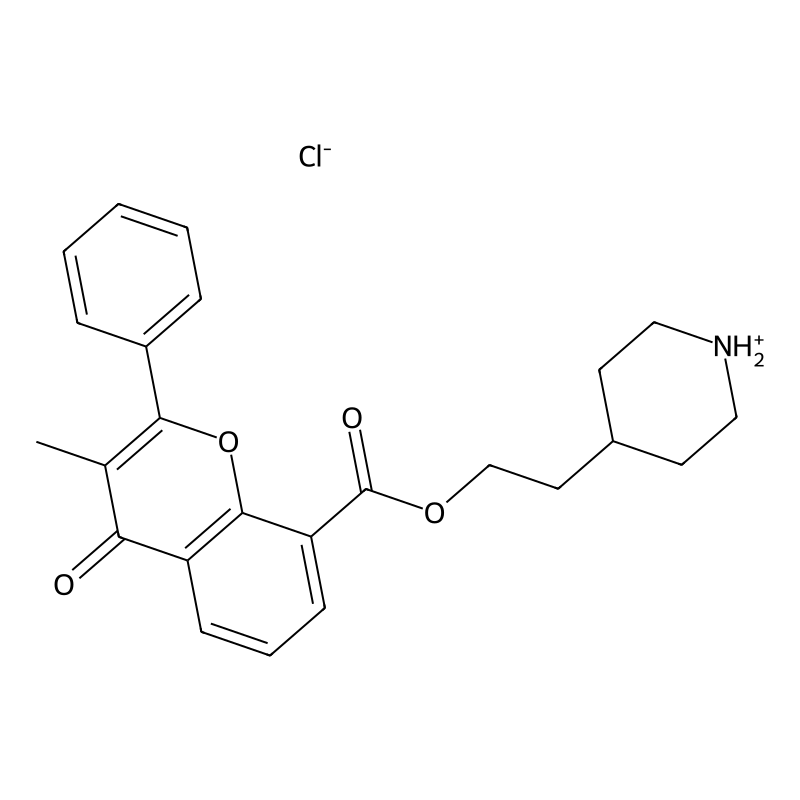

Flavoxate hydrochloride

C24H26ClNO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C24H26ClNO4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Urinary Tract Relaxation

Flavoxate hydrochloride's primary function is believed to be relaxing the smooth muscle in the urinary tract. This relaxation is thought to reduce urinary urgency and frequency, symptoms commonly associated with conditions like overactive bladder []. Research studies have investigated the effectiveness of flavoxate hydrochloride in managing these symptoms, with some studies demonstrating positive outcomes [, ].

However, the exact mechanism by which flavoxate hydrochloride achieves this relaxation is still under investigation. Some theories suggest it might directly affect the smooth muscle cells or indirectly interact with nerve impulses controlling bladder function [].

Flavoxate hydrochloride is chemically identified as 2-piperidinoethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate hydrochloride. Its empirical formula is C${24}$H${25}$NO$_{4}$•HCl, with a molecular weight of approximately 427.94 g/mol . This compound acts as a spasmolytic agent, primarily targeting the smooth muscle of the urinary tract to alleviate symptoms associated with conditions like interstitial cystitis and overactive bladder .

Flavoxate acts as a competitive antagonist at muscarinic receptors, particularly the M3 subtype, located in the bladder smooth muscle. By binding to these receptors, it blocks the action of acetylcholine, a neurotransmitter that normally causes muscle contraction. This blockage leads to relaxation of the bladder muscle, reducing urinary urgency, frequency, and incontinence [].

Flavoxate hydrochloride functions mainly through competitive antagonism at muscarinic acetylcholine receptors (M1, M2, and M5). This action leads to relaxation of bladder smooth muscle, thereby reducing urgency and frequency of urination . The compound is well absorbed from the gastrointestinal tract and is excreted largely unchanged in urine .

Flavoxate exhibits anticholinergic properties that contribute to its muscle relaxant effects. By inhibiting the action of acetylcholine on muscarinic receptors, flavoxate reduces bladder spasms and improves urinary retention. Clinical studies indicate that it effectively alleviates symptoms such as dysuria, nocturia, and urgency . Additionally, it has been shown to have a relatively rapid onset of action, with peak effects observed around 112 minutes post-administration .

The synthesis of flavoxate hydrochloride typically involves multi-step organic reactions. Key steps may include:

- Formation of the flavone backbone: This can be achieved through condensation reactions involving appropriate phenolic compounds.

- Piperidine substitution: The introduction of the piperidine moiety often involves nucleophilic substitution reactions.

- Hydrochloride salt formation: The final step usually entails reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

Specific synthetic routes may vary among laboratories but generally adhere to these principles .

Flavoxate hydrochloride is primarily indicated for:

- Symptomatic relief: It is used to alleviate symptoms associated with urinary tract conditions such as dysuria, urgency, nocturia, suprapubic pain, and incontinence due to cystitis or prostatitis .

- Adjunct therapy: While it does not treat infections directly, it can be used alongside antibiotics for symptomatic management during urinary tract infections .

Flavoxate can interact with various medications, affecting its serum levels. Notably:

- Decreased excretion: Drugs like Abacavir and Acetaminophen may reduce the elimination rate of flavoxate, potentially increasing its serum concentration .

- Increased excretion: Conversely, Acetazolamide may enhance the excretion rate of flavoxate, which could diminish its therapeutic efficacy .

Adverse effects may include gastrointestinal disturbances (nausea and vomiting), central nervous system issues (drowsiness and confusion), and allergic reactions (urticaria) .

Flavoxate shares similarities with other antimuscarinic agents used for urinary disorders. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Oxybutynin | Anticholinergic | Overactive bladder | Transdermal patch formulation |

| Tolterodine | Antimuscarinic | Overactive bladder | Selective for M3 receptors |

| Solifenacin | Antimuscarinic | Overactive bladder | Longer half-life |

| Darifenacin | Antimuscarinic | Overactive bladder | More selective for M3 receptors |

Uniqueness of Flavoxate: Unlike many other antimuscarinics that primarily focus on receptor antagonism, flavoxate's mechanism also includes direct muscle relaxation properties that are not solely dependent on receptor interaction .

Subtype-Specific Receptor Binding Affinities

Flavoxate hydrochloride demonstrates moderate affinity for muscarinic acetylcholine receptors with an inhibition constant (IC50) of 12.2 micromolar when evaluated against radioligand binding studies [1] [2]. This binding affinity places flavoxate as a relatively weak muscarinic receptor antagonist compared to conventional anticholinergic agents. Binding studies utilizing rat brain tissue preparations have revealed that flavoxate exhibits non-selective binding across muscarinic receptor subtypes, lacking the preferential affinity for specific muscarinic receptor subtypes that characterizes more potent anticholinergic medications [1].

The muscarinic receptor binding profile of flavoxate hydrochloride indicates that while the compound does interact with muscarinic receptors, this interaction occurs at concentrations significantly higher than those required for its primary therapeutic effects [3]. Comparative studies have demonstrated that oxybutynin exhibits substantially higher muscarinic receptor affinity with an IC50 of 5.4 nanomolar, representing approximately 2,259-fold greater potency than flavoxate in muscarinic receptor binding assays [1] [2]. Similarly, emepronium bromide demonstrates an IC50 of 236 nanomolar, indicating approximately 52-fold higher muscarinic receptor affinity than flavoxate [1].

Research investigations have established that flavoxate hydrochloride displays slight affinity to muscarinic receptors, with a median inhibitory concentration of 12.2 picomolar in specific binding assays [4]. However, this relatively weak muscarinic receptor interaction does not account for the primary mechanism of action underlying flavoxate's therapeutic effects in overactive bladder management. Radioligand binding studies have indicated that flavoxate at micromolar or submicromolar concentrations demonstrates affinity for G-protein coupled receptors, including adenosine A1, dopamine D2, and alpha-2 adrenergic receptors [5] [6].

Allosteric Modulation Mechanisms

The allosteric modulation properties of flavoxate hydrochloride at muscarinic acetylcholine receptors remain incompletely characterized in current literature. Unlike prototypical muscarinic allosteric modulators such as gallamine and alcuronium, which demonstrate well-established allosteric binding sites on muscarinic receptors, flavoxate does not exhibit classic allosteric modulator characteristics [7] [8]. The compound does not demonstrate the characteristic cooperative binding behavior that defines allosteric modulation at muscarinic receptor sites.

Studies investigating allosteric modulation of muscarinic acetylcholine receptors have identified multiple binding domains beyond the orthosteric acetylcholine binding site [7] [8]. The common allosteric site, located between the second and third extracellular loops of muscarinic receptors, accommodates various allosteric modulators with distinct binding modes and selectivity profiles. However, flavoxate hydrochloride does not appear to interact with this well-characterized allosteric binding domain in a manner consistent with classical allosteric modulation [7].

The lack of significant allosteric modulation by flavoxate distinguishes it from established muscarinic allosteric modulators, which typically demonstrate positive or negative cooperativity with orthosteric ligands [7] [8]. Research has shown that while flavoxate possesses some muscarinic receptor affinity, this interaction does not involve the allosteric mechanisms that characterize compounds such as thiochrome, which demonstrates selective allosteric enhancement of acetylcholine at M4 muscarinic receptors [8]. The absence of allosteric modulation properties supports the classification of flavoxate as primarily a direct-acting smooth muscle relaxant rather than a muscarinic receptor-targeted therapeutic agent.

Non-Cholinergic Pathways of Action

Phosphodiesterase Inhibition Dynamics

Flavoxate hydrochloride demonstrates potent and competitive phosphodiesterase inhibition, representing one of its primary mechanisms of therapeutic action [9] [10] [11]. The compound exhibits phosphodiesterase inhibitory activity approximately 21 times greater than theophylline when evaluated in tissue homogenates from guinea pig ureter and urinary bladder [10] [11]. This substantial enhancement in phosphodiesterase inhibition potency compared to established reference compounds underlies flavoxate's smooth muscle relaxant properties.

The competitive nature of flavoxate's phosphodiesterase inhibition has been demonstrated through detailed kinetic studies [11] [12]. The compound and its principal metabolite, 3-methylflavone-8-carboxylic acid (MFCA), both function as competitive phosphodiesterase inhibitors, with MFCA demonstrating inhibitory potency approximately 5 times greater than theophylline [11] [13]. This metabolite contributes significantly to the overall therapeutic efficacy of flavoxate, particularly in sustained phosphodiesterase inhibition following drug administration.

Comparative analysis reveals that flavoxate demonstrates phosphodiesterase inhibitory activity 3 to 5 times greater than aminophylline in tissue preparations from guinea pig ureter and urinary bladder [10]. The phosphodiesterase inhibition mechanism involves competitive binding to the enzyme active site, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [9]. This preservation of cyclic nucleotides leads to sustained activation of protein kinase A and protein kinase G pathways, ultimately resulting in smooth muscle relaxation through calcium sequestration and myosin light chain dephosphorylation.

The phosphodiesterase inhibition profile of flavoxate encompasses multiple phosphodiesterase enzyme subtypes, with particular activity against cAMP-specific phosphodiesterases [9] [10]. Research has demonstrated that the phosphodiesterase inhibitory effect of flavoxate in bladder tissue exceeds that associated with aminophylline, a non-selective phosphodiesterase inhibitor [14]. This enhanced potency contributes to flavoxate's selective effects on urinary bladder smooth muscle compared to other tissue types.

Calcium Channel Blockade Characteristics

Flavoxate hydrochloride exhibits moderate calcium antagonistic activity through inhibition of voltage-dependent L-type calcium channels in human detrusor smooth muscle [15] [16]. Electrophysiological studies utilizing whole-cell patch-clamp techniques have demonstrated that flavoxate inhibits the peak amplitude of voltage-dependent nifedipine-sensitive barium currents in a concentration-dependent manner, with an inhibition constant (Ki) of 10 micromolar at a holding potential of negative 60 millivolts [15] [16].

The calcium channel blockade mechanism exhibits voltage-dependent characteristics, with the inhibition constant varying significantly based on membrane potential conditions [15]. At a holding potential of negative 90 millivolts, the inhibition constant increases to 56 micromolar, indicating reduced potency under hyperpolarized conditions [15]. This voltage-dependency suggests that flavoxate preferentially binds to inactivated calcium channel states rather than resting channel conformations.

Kinetic analysis of flavoxate's calcium channel interactions reveals preferential binding to the inactivated state of L-type calcium channels with approximately 6.5 times higher affinity compared to the resting state [15]. The dissociation constant for the inactivated state (Kinact) is 8.6 micromolar, while the resting state dissociation constant (Krest) is 56 micromolar [15]. This state-dependent binding characteristic contributes to the use-dependent calcium channel blockade observed with flavoxate administration.

Immunohistochemical studies have confirmed the presence of alpha-1C subunit protein, which constitutes human L-type calcium channels (CaV1.2), in human detrusor smooth muscle bundles [15]. The calcium channel blockade by flavoxate results in reduced calcium influx during membrane depolarization, leading to decreased intracellular calcium availability for smooth muscle contraction. This mechanism contributes significantly to the direct spasmolytic effects of flavoxate independent of its anticholinergic properties [15] [16].

The calcium antagonistic activity of flavoxate demonstrates selectivity for L-type calcium channels, as evidenced by the complete suppression of flavoxate-resistant currents by nifedipine, a specific L-type calcium channel blocker [15]. This selectivity distinguishes flavoxate from broad-spectrum calcium channel blockers and contributes to its tissue-specific effects on urinary bladder smooth muscle.

Smooth Muscle Relaxation Pharmacology

Detrusor Muscle Specificity

Flavoxate hydrochloride demonstrates preferential activity on detrusor smooth muscle compared to other smooth muscle tissues, exhibiting direct smooth muscle relaxant properties specific to the urinary bladder [17] [18]. This tissue selectivity arises from the compound's unique combination of phosphodiesterase inhibition and calcium channel blockade mechanisms, which are particularly effective in detrusor muscle physiology [17]. The specificity for urinary bladder smooth muscle represents a significant therapeutic advantage, as it minimizes effects on cardiovascular and gastrointestinal smooth muscle systems.

Research has demonstrated that flavoxate exhibits considerably higher potency in relaxing potassium-induced contractions of human detrusor muscle with an IC50 of 2 micromolar [15]. This potency significantly exceeds that observed in other smooth muscle preparations, indicating genuine detrusor muscle selectivity. The enhanced effectiveness in bladder tissue correlates with the higher expression of L-type calcium channels and specific phosphodiesterase isoforms in detrusor smooth muscle compared to other tissues [15].

Studies utilizing isolated human detrusor strips have shown that flavoxate produces concentration-dependent relaxation of potassium-induced contractions across the full range of potassium concentrations from 20 to 80 millimolar [15]. This consistent efficacy across varying depolarization stimuli demonstrates the fundamental nature of flavoxate's detrusor muscle effects. The detrusor-specific activity has been confirmed through comparative studies showing minimal effects on blood vessel smooth muscle, unlike papaverine and other non-selective smooth muscle relaxants [19].

Urodynamic investigations have consistently demonstrated that flavoxate increases bladder volume capacity with average increases of 83 milliliters compared to 28-39 milliliters observed with anticholinergic agents such as propantheline and emepronium [14]. This superior efficacy in bladder capacity enhancement reflects the detrusor muscle specificity of flavoxate's relaxant effects. The compound's ability to delay the onset of uninhibited detrusor contractions by 80% of bladder capacity further supports its specific targeting of detrusor muscle function [20].

Comparative Spasmolytic Efficacy Profiles

Comparative studies of spasmolytic agents have revealed distinct efficacy profiles when evaluated against detrusor smooth muscle contractions induced by various stimuli [21]. Trospium chloride demonstrates the highest efficacy in relaxing contractions elicited by muscarinic stimulation, while flavoxate exhibits significantly lower effectiveness than other tested anticholinergic compounds in pure muscarinic antagonism [21]. However, flavoxate's efficacy profile becomes more favorable when considering its multi-mechanism approach combining calcium channel blockade and phosphodiesterase inhibition.

When compared to pure phosphodiesterase inhibitors, flavoxate demonstrates superior therapeutic efficacy due to its dual mechanism of action [21] [19]. Papaverine and vinpocetine, which function primarily through phosphodiesterase inhibition, show lower relaxing potency than flavoxate in detrusor muscle preparations [21]. This enhanced efficacy results from the synergistic effects of simultaneous phosphodiesterase inhibition and calcium channel blockade, providing more comprehensive smooth muscle relaxation.

Clinical comparative studies have demonstrated that flavoxate produces therapeutic responses in 50% of patients with motor urge incontinence, compared to 15% with propantheline and 34% with emepronium [14]. Additionally, flavoxate shows superior drug tolerance profiles with 88% patient tolerance compared to 54% for propantheline and 59% for emepronium [14]. These clinical outcomes reflect the balanced efficacy and tolerability profile resulting from flavoxate's moderate activity across multiple pathways rather than potent single-target effects.

Meta-analytical reviews encompassing 43 published studies have confirmed that flavoxate demonstrates improved clinical efficacy compared to placebo, emepronium, propantheline, and phenazopyridine across multiple urodynamic parameters [17]. The compound consistently produces significant increases in bladder volume capacity, delays in first urge sensation, and reductions in detrusor contraction pressure. Specifically, flavoxate increases bladder volume at first urge sensation by an average of 55.1 ± 58.8 milliliters (36%), which compares favorably to other spasmolytic agents [17].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (96.84%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

C02 - Antihypertensives

C02K - Other antihypertensives

C02KD - Serotonin antagonists

C02KD01 - Ketanserin

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Pictograms

Acute Toxic;Irritant

Other CAS

83846-83-7

Use Classification

Dates

2: Chapple CR, Nazir J, Hakimi Z, Bowditch S, Fatoye F, Guelfucci F, Khemiri A, Siddiqui E, Wagg A. Persistence and Adherence with Mirabegron versus Antimuscarinic Agents in Patients with Overactive Bladder: A Retrospective Observational Study in UK Clinical Practice. Eur Urol. 2017 Sep;72(3):389-399. doi: 10.1016/j.eururo.2017.01.037. Epub 2017 Feb 11. PubMed PMID: 28196724.

3: Sweeney P, Mutambirwa S, Van An N, Sharma JB, Vanamail P. Flavoxate in the symptomatic treatment of overactive bladder: a meta-analysis. Eur Rev Med Pharmacol Sci. 2016 Sep;20(17):3703-12. PubMed PMID: 27649675.

4: Li WH, Sun CM, Wei YJ. [Fluorescence enhancement of flavoxate hydrochloride in alkali solution and its application in pharmaceutical analysis]. Yao Xue Xue Bao. 2015 Oct;50(10):1324-9. Chinese. PubMed PMID: 26837181.

5: Institute for Quality and Efficiency in Health Care. Mirabegron -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2014 Aug 28. Available from http://www.ncbi.nlm.nih.gov/books/NBK315844/ PubMed PMID: 26677503.

6: Tang HC, Lam WP, Zhang X, Leung PC, Yew DT, Liang W. Short-Term Flavoxate Treatment Alters Detrusor Contractility Characteristics: Renewed Interest in Clinical Use? Low Urin Tract Symptoms. 2015 Sep;7(3):149-54. doi: 10.1111/luts.12063. Epub 2014 Jun 3. PubMed PMID: 26663730.

7: Murphy RM, Bakir B, O'Brien C, Wiggs JL, Pasquale LR. Drug-induced Bilateral Secondary Angle-Closure Glaucoma: A Literature Synthesis. J Glaucoma. 2016 Feb;25(2):e99-105. doi: 10.1097/IJG.0000000000000270. Review. PubMed PMID: 25943730.

8: Kumar S. Profile of Diseases Prevalent in a Tribal Locality in Jharkhand, India: A Family Medicine Practitioner's Perspective. J Family Med Prim Care. 2015 Jan-Mar;4(1):110-6. doi: 10.4103/2249-4863.152266. PubMed PMID: 25811000; PubMed Central PMCID: PMC4366980.

9: Arcaniolo D, Conquy S, Tarcan T. Flavoxate: present and future. Eur Rev Med Pharmacol Sci. 2015;19(5):719-31. Review. PubMed PMID: 25807422.

10: Zor M, Aydur E, Dmochowski RR. Flavoxate in urogynecology: an old drug revisited. Int Urogynecol J. 2015 Jul;26(7):959-66. doi: 10.1007/s00192-014-2585-5. Epub 2014 Dec 6. Review. PubMed PMID: 25480503.

11: Zaazaa HE, Mohamed AO, Hawwam MA, Abdelkawy M. Spectrofluorimetric determination of 3-methylflavone-8-carboxylic acid, the main active metabolite of flavoxate hydrochloride in human urine. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Jan 5;134:109-13. doi: 10.1016/j.saa.2014.06.058. Epub 2014 Jun 20. PubMed PMID: 25004902.

12: Fujimoto M, Higuchi T, Hosomi K, Takada M. Association of statin use with storage lower urinary tract symptoms (LUTS): data mining of prescription database. Int J Clin Pharmacol Ther. 2014 Sep;52(9):762-9. doi: 10.5414/CP202113. PubMed PMID: 24986095.

13: Sugaya K, Nishijima S, Kadekawa K, Ashitomi K, Ueda T, Yamamoto H. Intravenous or local injections of flavoxate in the rostral pontine reticular formation inhibit urinary frequency induced by activation of medial frontal lobe neurons in rats. J Urol. 2014 Oct;192(4):1278-85. doi: 10.1016/j.juro.2014.04.092. Epub 2014 Apr 30. PubMed PMID: 24793729.

14: Kano T, Yoshihashi Y, Yonemochi E, Terada K. Clarifying the mechanism of aggregation of particles in high-shear granulation based on their surface properties by using micro-spectroscopy. Int J Pharm. 2014 Jan 30;461(1-2):495-504. doi: 10.1016/j.ijpharm.2013.12.013. Epub 2013 Dec 22. PubMed PMID: 24368102.

15: Moreno Escobosa MC, Cruz Granados S, Moya Quesada MC. Erythema and hand edema due to flavoxate. J Investig Allergol Clin Immunol. 2012;22(5):390-1. PubMed PMID: 23101324.

16: Asimakopoulos AD, Cerruto MA, Del Popolo G, La Martina M, Artibani W, Carone R, Finazzi-Agrò E. An overview on mixed action drugs for the treatment of overactive bladder and detrusor overactivity. Urol Int. 2012;89(3):259-69. doi: 10.1159/000339600. Epub 2012 Jul 5. Review. PubMed PMID: 22777274.

17: Wagg A, Compion G, Fahey A, Siddiqui E. Persistence with prescribed antimuscarinic therapy for overactive bladder: a UK experience. BJU Int. 2012 Dec;110(11):1767-74. doi: 10.1111/j.1464-410X.2012.11023.x. Epub 2012 Mar 12. PubMed PMID: 22409769.

18: Zhaleh H, Azadbakht M, Bidmeshki Pour A. Possible involvement of calcium channels and plasma membrane receptors on Staurosporine-induced neurite outgrowth. Bosn J Basic Med Sci. 2012 Feb;12(1):20-5. PubMed PMID: 22364299; PubMed Central PMCID: PMC4362412.

19: Rao RN, Maurya PK, Kuntamukkala R, Vitthal WD, Talluri MV. Molecularly imprinted polymer for selective extraction of 3-methylflavone-8-carboxylic acid from human urine followed by its determination using zwitterionic hydrophilic interaction liquid chromatography. J Sep Sci. 2011 Nov;34(22):3265-71. doi: 10.1002/jssc.201100560. Epub 2011 Oct 14. PubMed PMID: 21998024.

20: McDonagh MS, Selover D, Santa J, Thakurta S. Drug Class Review: Agents for Overactive Bladder: Final Report Update 4 [Internet]. Portland (OR): Oregon Health & Science University; 2009 Mar. Available from http://www.ncbi.nlm.nih.gov/books/NBK47183/ PubMed PMID: 21089246.